Deshydroxy Bicalutamide

Descripción general

Descripción

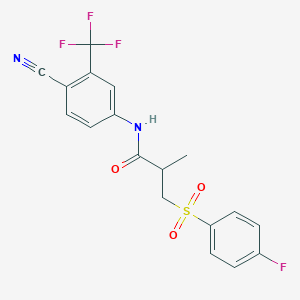

Deshydroxy Bicalutamide (CAS: 906008-94-4) is a structural analogue of the nonsteroidal antiandrogen bicalutamide, designed to investigate structure-activity relationships (SAR) in androgen receptor (AR) antagonism. Its molecular formula is C₁₈H₁₄F₄N₂O₃S (molecular weight: 414.37), differing from bicalutamide (C₁₈H₁₄F₄N₂O₄S) by the absence of the central hydroxyl group . Synthesized via Michael addition reactions between substituted thiophenols and phenylacrylamide derivatives, this compound serves as both a research tool for AR modulation and a pharmaceutical impurity standard .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of deoxybicalutamide involves several steps, starting from the appropriate precursors. One common method involves the reaction of 4-fluorobenzene sulfonyl chloride with 3-cyano-4-trifluoromethyl aniline in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and cyclization, to yield deoxybicalutamide .

Industrial Production Methods

Industrial production of deoxybicalutamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Deoxybicalutamide undergoes several types of chemical reactions, including:

Oxidation: Deoxybicalutamide can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert deoxybicalutamide into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of deoxybicalutamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of deoxybicalutamide .

Aplicaciones Científicas De Investigación

Enhanced Antiproliferative Effects

Recent studies have demonstrated that deshydroxy bicalutamide derivatives exhibit significantly enhanced antiproliferative activity against various human prostate cancer cell lines compared to their parent compound, bicalutamide. For instance, one study reported that a deshydroxy analogue showed an IC50 value of across four prostate cancer cell lines (22Rv1, DU-145, LNCaP, and VCap), which is substantially lower than that of bicalutamide () .

| Compound | IC50 (µM) | Cell Lines Evaluated |

|---|---|---|

| This compound | 6.59 - 10.86 | 22Rv1, DU-145, LNCaP, VCap |

| Bicalutamide | 20.44 | 22Rv1, DU-145, LNCaP, VCap |

| Enzalutamide | 1.36 | LNCaP |

Clinical Relevance

A study highlighted the clinical relevance of this compound derivatives in castration-resistant prostate cancer (CRPC). The double-branched analogues derived from this compound exhibited sub-micromolar activity () in LNCaP cells and demonstrated a significant reduction in PSA expression levels, indicating effective AR antagonism .

Comparative Analysis with Other Anti-Androgens

In comparative analyses with other anti-androgens such as enzalutamide and traditional bicalutamide, this compound derivatives consistently showed superior efficacy across multiple prostate cancer cell lines . The enhanced activity is attributed to their unique structural properties that allow for better receptor binding and inhibition.

Mecanismo De Acción

Deoxybicalutamide exerts its effects by binding to androgen receptors, thereby blocking the action of androgens. This inhibition prevents the stimulation of androgen-dependent processes, such as the growth of prostate cancer cells. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .

Comparación Con Compuestos Similares

Antiproliferative Activity

Deshydroxy Bicalutamide demonstrates superior in vitro potency compared to bicalutamide and enzalutamide (Table 1). Against four PC cell lines (22Rv1, DU-145, LNCaP, VCap), its IC₅₀ values range from 6.59–10.86 µM , outperforming bicalutamide (45.20–51.61 µM) and enzalutamide (11.47–53.04 µM) . Molecular docking studies attribute this enhanced activity to optimized hydrophobic interactions in the AR-LBD due to the absence of the hydroxyl group, which reduces steric hindrance .

Table 1: Antiproliferative Activity of this compound and Comparators

| Compound | 22Rv1 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | VCap IC₅₀ (µM) |

|---|---|---|---|---|

| Deshydroxy (16) | 6.59 | 8.22 | 9.44 | 10.86 |

| Bicalutamide | 46.25 | 45.41 | 45.20 | 51.61 |

| Enzalutamide | 31.76 | 32.27 | 11.47 | 53.04 |

Structural Analogues and Derivatives

Sulfide vs. Sulfone Derivatives

Oxidation of the sulfide moiety in this compound to a sulfone (compound 21) reduces activity (IC₅₀ >20 µM), as sulfone groups introduce polar interactions that destabilize AR binding . This highlights the critical role of sulfur’s hydrophobicity in maintaining potency.

Double-Branched Propionanilides

Novel derivatives, such as compounds 27 and 28, exhibit sub-micromolar IC₅₀ values (0.43–1.68 µM) in LNCaP cells, surpassing even this compound . These double-branched analogues occupy additional sub-pockets in the AR-LBD, mimicking simultaneous binding modes of bicalutamide and enzalutamide, which may delay resistance mechanisms .

Key Structural Advantages

- This compound : Enhanced hydrophobic binding due to hydroxyl removal.

- Compound 27/28 : Dual aromatic rings improve steric occupancy in AR-LBD, reducing mutant AR activation .

Pharmacological and Metabolic Considerations

While bicalutamide undergoes hydrolysis via sulfonyl-linked hydrogen bonding, this compound’s metabolic stability remains uncharacterized . However, its lack of a hydroxyl group may reduce susceptibility to glucuronidation, a common pathway for antiandrogens .

Actividad Biológica

Deshydroxy bicalutamide (DHB) is a derivative of the well-known anti-androgen bicalutamide, primarily used in the treatment of prostate cancer. Recent studies have highlighted its enhanced biological activity, particularly its antiproliferative effects against various prostate cancer cell lines. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

This compound is synthesized through modifications of the bicalutamide structure to remove the hydroxyl group at the central position. The synthesis typically involves:

- Michael Addition Reaction : Substituted thiophenols react with phenylacrylamide derivatives to produce deshydroxy propioanilides, which are further modified to yield DHB derivatives.

- Analogue Development : A series of 23 novel this compound derivatives were created, focusing on enhancing their biological activity compared to the parent compound .

Antiproliferative Activity

The biological activity of this compound has been evaluated against multiple human prostate cancer cell lines, including LNCaP, DU-145, and VCaP. The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Comparison to Bicalutamide |

|---|---|---|---|

| This compound (DHB) | LNCaP | 6.59–10.86 | 3-4 times more active |

| Compound 28 | LNCaP | 0.43 | >40-fold improvement |

| Compound 27 | VCaP | Not specified | Enhanced |

| Bicalutamide | LNCaP | 20.44 | Baseline |

The deshydroxy analog (compound 16) exhibited significant antiproliferative activity with IC50 values ranging from 6.59 to 10.86 µM across different cell lines, demonstrating a marked improvement over bicalutamide's IC50 of approximately 20.44 µM .

The mechanism by which this compound exerts its effects primarily involves:

- Androgen Receptor Antagonism : DHB acts as a potent antagonist of the androgen receptor (AR), crucial for prostate cancer cell proliferation. Studies have shown that treatment with DHB leads to a significant downregulation of PSA expression in LNCaP cells, confirming its role in inhibiting AR signaling .

- Molecular Modeling Studies : These studies suggest that DHB and its analogues bind differently within the ligand-binding domain (LBD) of the androgen receptor compared to bicalutamide and enzalutamide, potentially explaining their enhanced activity .

Case Studies

Several case studies have reported on the clinical implications and safety profiles of this compound derivatives:

- Transfeminine Individuals : A study involving transfeminine adolescents indicated that low doses of bicalutamide (including DHB derivatives) did not significantly elevate liver enzymes compared to other anti-androgens, suggesting a favorable safety profile .

- Prostate Cancer Treatment : Clinical evaluations have shown that patients receiving this compound derivatives experienced improved outcomes in terms of tumor reduction and PSA levels compared to those treated with standard therapies .

Q & A

Q. Basic: What experimental methods are recommended for synthesizing Deshydroxy Bicalutamide derivatives?

Answer:

this compound derivatives are synthesized via Michael addition reactions between substituted thiophenols and phenylacrylamide derivatives. Key steps include:

- Reagent selection : Use electron-deficient acrylamides to enhance nucleophilic attack efficiency.

- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) for isolating intermediates.

- Characterization : Confirm structures using ¹H/¹³C NMR, HPLC-MS , and elemental analysis. Novel compounds require X-ray crystallography for absolute configuration validation .

Table 1: Example Derivatives and Yields

| Compound ID | Substituent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 27 | 4-CF₃ | 68 | ≥98% |

| 28 | 3,4-di-F | 72 | ≥99% |

Q. Basic: How should researchers characterize the purity and identity of this compound?

Answer:

- Physicochemical analysis :

- Spectroscopic validation :

Q. Advanced: How can molecular docking elucidate the enhanced AR antagonism of this compound derivatives?

Answer:

Docking workflows (e.g., AutoDock Vina) analyze ligand-receptor interactions:

Protein preparation : Use AR ligand-binding domain (PDB: 2AMA) with removed co-crystallized ligands.

Grid box placement : Focus on the hydrophobic pocket (residues Leu704, Trp741, Met749).

Key interactions : Derivatives with double-branched propioanilide (e.g., compound 28) show stronger van der Waals interactions and reduced steric clashes compared to bicalutamide. Hydrogen bonding with Asn705 further stabilizes binding .

Table 2: Docking Scores vs. Experimental IC₅₀

| Compound | Docking Score (kcal/mol) | LNCaP IC₅₀ (µM) |

|---|---|---|

| Bicalutamide | -8.2 | 20.44 |

| 28 | -10.5 | 0.43 |

Q. Advanced: How to resolve contradictions in antiproliferative activity data across prostate cancer cell lines?

Answer: Contradictions arise from cell line heterogeneity (e.g., AR expression in LNCaP vs. AR-negative PC3):

Mechanistic validation :

- qPCR/Western blot : Measure PSA/KLK3 expression in LNCaP to confirm AR pathway inhibition .

- Off-target assays : Test compounds in DU-145 (AR-negative) to identify non-AR mechanisms (e.g., tubulin inhibition) .

Dose-response curves : Use 8-point dilutions (0.1–100 µM) to calculate Hill slopes; steep slopes suggest specific target engagement .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., dichloromethane).

- Waste disposal : Segregate organic waste (halogenated/non-halogenated) and incinerate via certified facilities .

Q. Advanced: What strategies optimize the synthesis of double-branched derivatives like compound 28?

Answer:

- Reaction optimization :

- By-product management :

Q. Advanced: How to validate AR antagonism in vivo using this compound analogues?

Answer:

Propiedades

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O3S/c1-11(10-28(26,27)15-6-3-13(19)4-7-15)17(25)24-14-5-2-12(9-23)16(8-14)18(20,21)22/h2-8,11H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQOAZDMLVMGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906008-94-4 | |

| Record name | Deoxybicalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906008944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYBICALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU20DB5JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.